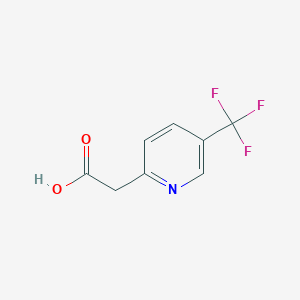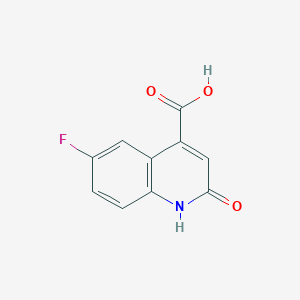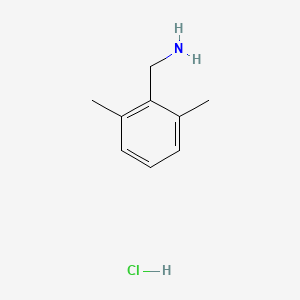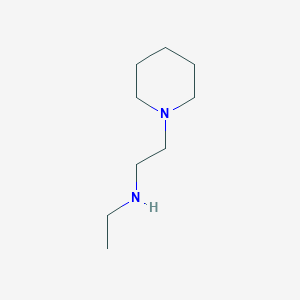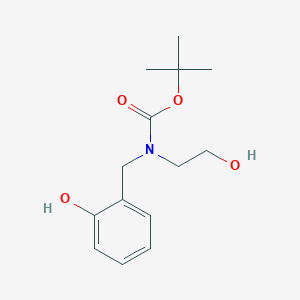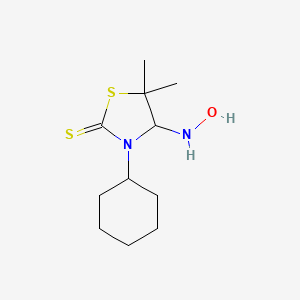![molecular formula C17H14ClNO B1345856 2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine CAS No. 946729-16-4](/img/structure/B1345856.png)
2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine (2C-MPA) is a synthetic compound that has been used in scientific research and laboratory experiments. It is a member of the phenethylamine family, and is a relatively new compound with limited research available. It is a structural analog of the popular psychedelic drug 2C-B, and has been used in a variety of studies to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Histochemical Techniques
A study introduced new histochemical techniques for the demonstration of tissue oxidase using a range of complex naphthols and methylene compounds, highlighting their potential applications in electron microscopy due to their ability to complex with various metals (Burstone, 1959).
Oxidation Catalysis
Research on the catalytic oxidation of naphthols, including 4-methyl-1-naphthol and 2- and 4-chloro-1-naphthol, used copper-amine catalysts to study their reaction pathways, offering insights into synthetic methods for producing dinaphthols and naphthalene analogues (Brackman & Havinga, 2010).
Organic Electronics
A study on naphthyl phenylamine (NPA) compounds, including variants with chloro substitution, investigated their transport and luminescence properties, finding correlations between their hole mobilities and dipole moments. This research provides valuable insights for the development of organic light-emitting diodes (OLEDs) (Tong et al., 2004).
Antimicrobial Activity
Compounds synthesized from reactions involving naphthols showed significant antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Srinivasulu et al., 2000).
Organic Synthesis and Characterization
Various studies have synthesized and characterized new organic compounds using naphthol derivatives, exploring their chemical properties, and potential applications in different areas of chemistry and material science. For instance, research on triphenylamine-naphthyl hybrids investigated their thermal stability and luminescence properties for potential use in electronic materials (Li et al., 2008).
Propiedades
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-6-8-15(19)17(10-11)20-16-9-7-14(18)12-4-2-3-5-13(12)16/h2-10H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCHOIBEUUFJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

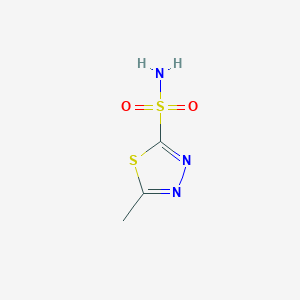
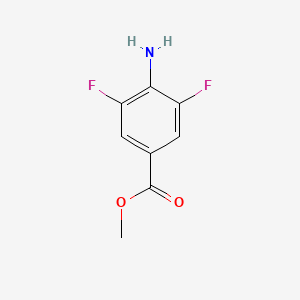


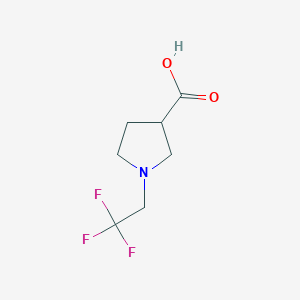
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)

![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
